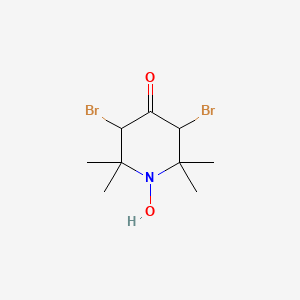
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is an organic compound with the molecular formula C9H15Br2NO It is a derivative of piperidinone, characterized by the presence of two bromine atoms at the 3 and 5 positions, a hydroxyl group at the 1 position, and four methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one typically involves the bromination of 2,2,6,6-tetramethylpiperidin-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted piperidinone derivatives with various functional groups.
Scientific Research Applications
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Lacks the hydroxyl group at the 1 position.
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one: Lacks the bromine atoms at the 3 and 5 positions.
2,2,6,6-Tetramethylpiperidin-4-one: Lacks both the bromine atoms and the hydroxyl group.
Uniqueness
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
66314-86-1 |
|---|---|
Molecular Formula |
C9H15Br2NO2 |
Molecular Weight |
329.03 g/mol |
IUPAC Name |
3,5-dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H15Br2NO2/c1-8(2)6(10)5(13)7(11)9(3,4)12(8)14/h6-7,14H,1-4H3 |
InChI Key |
LIAOQMDOLHMEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)C(C(N1O)(C)C)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















